molecular formula C11H24SSi B14187046 [3-Ethyl-1-(methylsulfanyl)pent-1-en-1-yl](trimethyl)silane CAS No. 833460-55-2

[3-Ethyl-1-(methylsulfanyl)pent-1-en-1-yl](trimethyl)silane

Cat. No.: B14187046
CAS No.: 833460-55-2
M. Wt: 216.46 g/mol
InChI Key: KDGLOFIGRRWUOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-1-(methylsulfanyl)pent-1-en-1-ylsilane is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and a complex organic moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-(methylsulfanyl)pent-1-en-1-ylsilane typically involves the reaction of an appropriate organosilicon precursor with an organic substrate containing the desired functional groups. One common method involves the hydrosilylation of an alkyne or alkene with a silane reagent in the presence of a catalyst, such as a platinum or rhodium complex. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 3-Ethyl-1-(methylsulfanyl)pent-1-en-1-ylsilane may involve large-scale hydrosilylation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yields and purity of the final product. Additionally, the use of advanced purification techniques, such as distillation and chromatography, helps in obtaining the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-(methylsulfanyl)pent-1-en-1-ylsilane can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of corresponding silanes.

    Substitution: The silicon atom can participate in substitution reactions with halogens or other nucleophiles, resulting in the formation of new organosilicon compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmospheres.

    Substitution: Halogens, nucleophiles; reactions may require catalysts and are often conducted under controlled temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Corresponding silanes

    Substitution: New organosilicon compounds with varied functional groups

Scientific Research Applications

3-Ethyl-1-(methylsulfanyl)pent-1-en-1-ylsilane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Medicine: Investigated for its role in the synthesis of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.

Mechanism of Action

The mechanism by which 3-Ethyl-1-(methylsulfanyl)pent-1-en-1-ylsilane exerts its effects involves the interaction of its silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, facilitating the formation of complex molecular structures. Additionally, the presence of the methylsulfanyl group can influence the compound’s reactivity and interaction with biological molecules, potentially affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethyl-1-(methylsulfanyl)pent-1-en-1-ylsilane
  • 3-Ethyl-1-(methylsulfanyl)pent-1-en-1-ylsilane
  • 3-Ethyl-1-(methylsulfanyl)pent-1-en-1-ylsilane

Uniqueness

3-Ethyl-1-(methylsulfanyl)pent-1-en-1-ylsilane is unique due to its specific combination of functional groups and the presence of a trimethylsilyl moiety. This structural arrangement imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specialized applications in synthesis and material science.

Properties

CAS No.

833460-55-2

Molecular Formula

C11H24SSi

Molecular Weight

216.46 g/mol

IUPAC Name

(3-ethyl-1-methylsulfanylpent-1-enyl)-trimethylsilane

InChI

InChI=1S/C11H24SSi/c1-7-10(8-2)9-11(12-3)13(4,5)6/h9-10H,7-8H2,1-6H3

InChI Key

KDGLOFIGRRWUOT-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C=C([Si](C)(C)C)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.